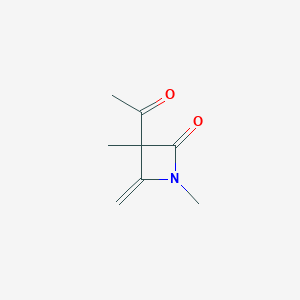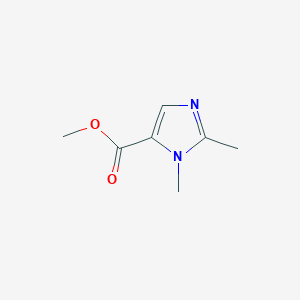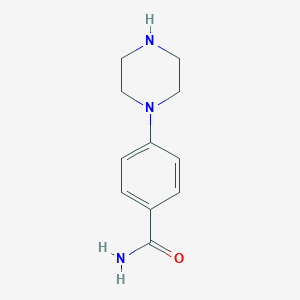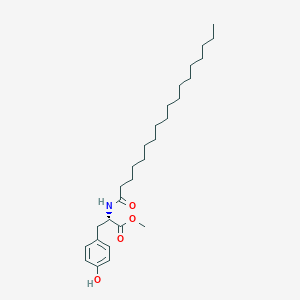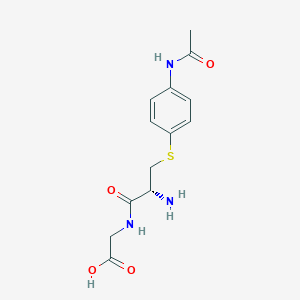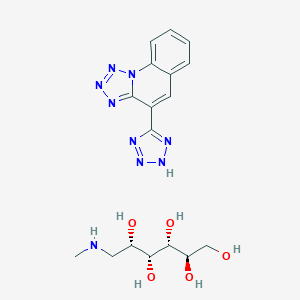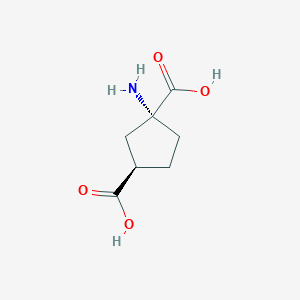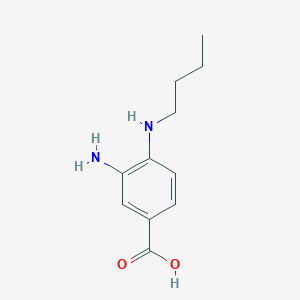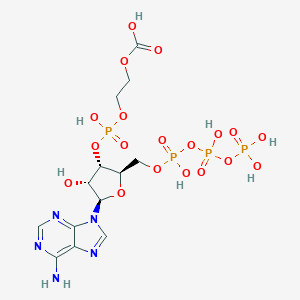![molecular formula C16H10ClNO2 B055282 6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one CAS No. 121909-61-3](/img/structure/B55282.png)
6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is a heterocyclic compound with a complex fused ring structure. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound’s unique structure, which includes a quinoline and benzoxazine moiety, contributes to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzoxazine Moiety: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Chlorination: The final step involves the chlorination of the quinoline-benzoxazine intermediate using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include continuous flow reactions, automated synthesis, and stringent purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial compound, and enzyme inhibitor.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting materials.
Biology: It is used in studies related to DNA intercalation and protein binding.
Industry: The compound is explored for its use in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one varies depending on its application:
Medicinal Chemistry: It may act by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins, thereby disrupting cellular processes.
Material Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloroquinoline: Shares the quinoline core but lacks the benzoxazine moiety.
5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one: Similar structure but without the chloro substituent.
Chloroquinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one is unique due to its fused ring structure combining quinoline and benzoxazine moieties, along with the presence of a chloro substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
121909-61-3 |
|---|---|
Molekularformel |
C16H10ClNO2 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-14-15(19)11-6-2-3-7-12(11)18-9-10-5-1-4-8-13(10)20-16(14)18/h1-8H,9H2 |
InChI-Schlüssel |
MAWBAAFCYQYINO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl |
Kanonische SMILES |
C1C2=CC=CC=C2OC3=C(C(=O)C4=CC=CC=C4N31)Cl |
Synonyme |
5H,12H-Quino[2,1-b][1,3]benzoxazin-5-one, 6-chloro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


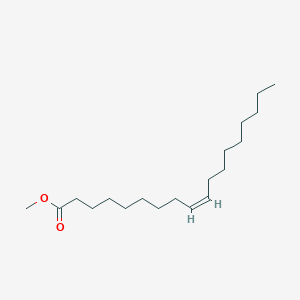
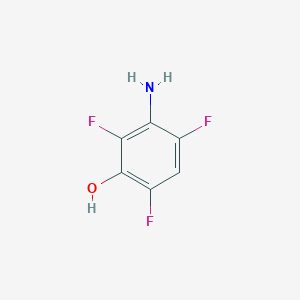

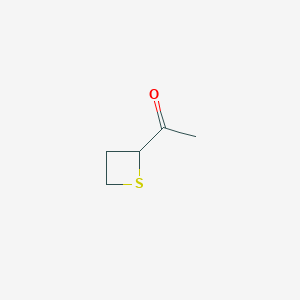
![[benzoyl(ethoxy)amino] acetate](/img/structure/B55209.png)
